4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile
説明
4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a fused heterocyclic compound comprising a pyrrole ring fused to a pyridazine ring (pyrrolo[1,2-b]pyridazine scaffold). The numbering system places the chlorine substituent at position 4 and the cyano group (-CN) at position 3 (Formula 1, ). This scaffold is structurally distinct from imidazo-fused analogs due to the absence of an additional nitrogen atom in the five-membered ring.
特性
IUPAC Name |
4-chloropyrrolo[1,2-b]pyridazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-6(4-10)5-11-12-3-1-2-7(8)12/h1-3,5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPKPYFBXZIGCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=C(C=N2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Diels-Alder Reaction with Acetylenic Esters
Dimethyl acetylenedicarboxylate (DMAD) reacts with 3-chloropyridazine under thermal conditions to generate the bicyclic intermediate 4-chloro-pyrrolo[1,2-b]pyridazine-3-carboxylate . Subsequent hydrolysis and dehydration yield the cyano group.
Reaction Conditions :
This method, while foundational, suffers from moderate yields due to competing side reactions.
Functional Group Interconversion Approaches
Carboxamide Dehydration to Nitrile
A high-yielding pathway involves converting a carboxamide precursor to the target nitrile.
Stepwise Synthesis:
-
4-Chloro-pyrrolo[1,2-b]pyridazine-3-carboxamide synthesis via condensation of 3-chloropyridazine-4-carboxylic acid with ammonium hydroxide.
-
Dehydration using trifluoroacetic anhydride (TFAA) and triethylamine (TEA) in dichloromethane.
Optimized Conditions :
-
Reagents: TFAA (3 mL), TEA (6 mL)
-
Solvent: Dichloromethane
-
Temperature: 20°C
-
Time: 6 hours
This method’s efficiency stems from TFAA’s dual role as both dehydrating agent and acid scavenger.
Halogenation-Cyanation Tandem Reactions
Direct Electrophilic Substitution
Late-stage functionalization allows simultaneous introduction of chloro and cyano groups.
Protocol :
-
React pyrrolo[1,2-b]pyridazine with N-chlorosuccinimide (NCS) in acetonitrile at 0°C.
Key Parameters :
While step-efficient, regioselectivity challenges limit broad applicability.
Comparative Analysis of Synthetic Routes
Emerging Methodologies
Photoredox-Catalyzed Cyanation
Recent advances utilize visible-light-mediated reactions to install nitriles under mild conditions. Irradiation of 4-chloro-pyrrolo[1,2-b]pyridazine with trimethylsilyl cyanide (TMSCN) and a ruthenium photocatalyst achieves 61% yield at ambient temperature.
Advantages :
-
Avoids high-temperature steps
-
Improved functional group tolerance
Industrial-Scale Considerations
Large-scale production (>1 kg) employs continuous flow reactors to enhance:
-
Heat transfer during exothermic cyclization steps
-
Mixing efficiency in biphasic dehydration reactions
Case Study :
科学的研究の応用
Pharmaceutical Applications
4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Notably, it is involved in the preparation of several Janus kinase (JAK) inhibitors, which are essential in treating autoimmune diseases and cancers. These include:
- Ruxolitinib : Used for treating myelofibrosis and polycythemia vera.
- Tofacitinib : Approved for rheumatoid arthritis.
- Baricitinib : Indicated for rheumatoid arthritis and alopecia areata.
The compound's structure allows for modifications that enhance biological activity and selectivity towards specific targets in the JAK signaling pathway, making it a valuable scaffold in drug design .
Synthesis Pathways
The synthesis of 4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile can be achieved through various methods. A notable approach involves multi-step reactions that yield high purity and efficiency. For instance, a recent method reported an overall yield exceeding 99% with minimal by-products, emphasizing its ecological and economic advantages .
Research indicates that derivatives of 4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile exhibit promising biological activities. Studies have shown potential applications in treating various conditions:
- Anticancer Activity : Compounds derived from this scaffold have demonstrated cytotoxic effects against different cancer cell lines, suggesting their role as potential anticancer agents .
- Neurological Disorders : Some derivatives have been explored for their effects on the nervous system, indicating possible therapeutic uses for neurodegenerative diseases .
Case Study: Anticancer Activity
A series of pyrrolo[1,2-b]pyridazine derivatives were synthesized and tested against ovarian and breast cancer cells. The results showed moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells .
Mechanistic Insights
The mechanism of action for compounds derived from 4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile often involves the inhibition of specific kinases or enzymes crucial for disease progression. For instance, some studies have focused on the inhibition of IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a significant role in inflammatory responses .
作用機序
The mechanism of action of 4-chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or altering their function. The cyano group and the pyridazine ring are key functional groups that contribute to its binding affinity and specificity.
類似化合物との比較
Imidazo[1,2-b]pyridazine Derivatives
Imidazo[1,2-b]pyridazine derivatives share a similar fused-ring system but incorporate an additional nitrogen atom in the five-membered ring. For example:
- BMS-986260 (6-[4-(3-chloro-4-fluorophenyl)-1-(2-hydroxyethyl)-1H-imidazol-5-yl]imidazo[1,2-b]pyridazine-3-carbonitrile):
Pyrrolo[1,2-c]imidazole Derivatives
Compounds like 5-Amino-3-((4-bromobenzylidene)amino)-7-(4-bromophenyl)-1-phenyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14d):
Indeno[1,2-b]indole Derivatives
While structurally unrelated, indeno[1,2-b]indoles (e.g., compound 5a) provide insights into substituent effects:
- Bioactivity : IC50 = 0.17 µM against CK2 kinase, highlighting the importance of substituent placement (C5 and C7) for activity .
- Relevance: The chloro and cyano groups in the target compound may similarly influence binding interactions in enzymatic systems.
Physicochemical and Functional Comparisons
Electronic and Steric Effects
Thermal Stability
- Pyrrolo[1,2-c]imidazole derivatives (e.g., 14d) exhibit high thermal stability (mp > 250°C) , suggesting that the target compound may also demonstrate robustness in solid-state applications.
生物活性
4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile is a compound within the pyrrolopyridazine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
4-Chloro-Pyrrolo[1,2-b]pyridazine-3-carbonitrile features a bicyclic structure that combines a pyrrole and pyridine moiety. The presence of the chloro group and the cyano group significantly influences its reactivity and biological interactions.
Pharmacological Properties
Research indicates that derivatives of pyrrolopyridazines exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds within this class have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
- Enzyme Inhibition : Certain pyrrolopyridazine derivatives act as inhibitors for specific enzymes, which can be leveraged in therapeutic settings .
The biological activity of 4-chloro-pyrrolo[1,2-b]pyridazine-3-carbonitrile can be attributed to several mechanisms:
- Inhibition of Kinases : Many pyrrolopyridazine derivatives function as kinase inhibitors, targeting pathways involved in cell proliferation and survival .
- Interaction with Receptors : These compounds may bind to various receptors, modulating signaling pathways related to inflammation and cancer progression .
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant properties, contributing to their protective effects against oxidative stress .
Case Studies
Several studies have investigated the biological activity of 4-chloro-pyrrolo[1,2-b]pyridazine-3-carbonitrile or its analogs:
- Study 1 : A recent investigation highlighted the compound's ability to inhibit tumor growth in vitro. The study utilized ovarian and breast cancer cell lines, demonstrating significant cytotoxic effects with IC50 values in the low micromolar range .
- Study 2 : Another research effort focused on the antimicrobial properties of pyrrolopyridazine derivatives. The results indicated that certain compounds exhibited potent activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .
Data Table: Biological Activities of Pyrrolopyridazine Derivatives
Q & A
Q. What are the common synthetic routes for 4-chloro-pyrrolo[1,2-b]pyridazine-3-carbonitrile?
The synthesis typically involves cyclization reactions and condensation processes . For example:
- Cyclization of aminopyrroles with carbonitriles under acidic conditions (e.g., acetic acid) to form the pyrrolopyridazine core .
- Microwave-assisted reactions for functionalization, such as substituting the chlorine atom with amines or other nucleophiles, which improves reaction efficiency (e.g., 150°C in NMP with iPr2NEt as a base) .
- Use of palladium or copper catalysts in cross-coupling reactions to introduce aryl or heteroaryl groups at specific positions .
These methods prioritize regioselectivity and yield optimization through solvent choice (e.g., DMF, toluene) and temperature control.
Q. How is the compound characterized after synthesis?
Characterization relies on multi-technique validation :
- HPLC-MS and 1H-NMR for purity and structural confirmation .
- Single-crystal X-ray diffraction to resolve the 3D arrangement of atoms, particularly for verifying substituent positions and bond angles (e.g., C–C bond precision ≤ 0.005 Å) .
- Microanalysis (elemental analysis) to validate empirical formulas .
Discrepancies in spectral data (e.g., unexpected peaks in NMR) should prompt re-evaluation of reaction conditions or byproduct formation.
Advanced Research Questions
Q. How can low-yield reactions in derivative synthesis be optimized?
Key strategies include:
- Microwave-assisted synthesis to enhance reaction kinetics and reduce side products (e.g., 11% yield improvement in imidazo[1,2-b]pyridazine derivatization) .
- Automated chromatography for precise purification of intermediates .
- Solvent screening (e.g., switching from DMF to acetonitrile) to improve solubility and reduce decomposition.
Contradictions in yield data across studies often arise from differences in catalyst loading or reaction time, necessitating DoE (Design of Experiments) approaches.
Q. What structural features influence TGF-βR1 inhibition in related compounds?
Substituent effects are critical:
- The chlorine atom at the 4-position enhances binding affinity to the kinase domain by forming halogen bonds with residues like Leu340 .
- Fluorophenyl groups improve selectivity over TGF-βR2, as shown in BMS-986260 (IC50 = 1.3 nM for TGF-βR1 vs. >10,000 nM for TGF-βR2) .
- The imidazole ring in imidazo[1,2-b]pyridazine derivatives stabilizes hydrophobic interactions within the ATP-binding pocket .
SAR studies should prioritize molecular docking simulations paired with enzymatic assays to validate hypothesized interactions.
Q. How can data contradictions in reaction mechanisms be resolved?
Contradictions (e.g., competing cyclization pathways) require mechanistic interrogation :
- Isotopic labeling (e.g., 13C tracing) to track carbon migration during cyclization .
- Kinetic profiling (e.g., variable-temperature NMR) to identify rate-determining steps.
- Computational modeling (DFT calculations) to compare energy barriers of proposed pathways .
Cross-referencing with structurally analogous compounds (e.g., pyrrolo[2,3-b]pyridines) can clarify whether observed trends are scaffold-specific .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
